BenchChemオンラインストアへようこそ!

3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Ferroptosis System xc- Inhibition Cancer Metabolism

Erastin is the definitive standard for ferroptosis research, uniquely combining potent system xc⁻ inhibition (IC50 0.14–0.20 µM) with direct VDAC2/VDAC3 binding (Kd 100 nM). This dual mechanism makes it irreplaceable for target-engagement studies and head-to-head comparisons with novel xCT inhibitors. It remains the prototypical probe for RAS-selective lethality screens. Its well-characterized profile ensures reproducible results in high-throughput applications.

Molecular Formula C19H24N4O5
Molecular Weight 388.4 g/mol
Cat. No. B11017133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
Molecular FormulaC19H24N4O5
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C19H24N4O5/c1-13(24)21-6-8-22(9-7-21)18(25)4-5-23-12-20-15-11-17(28-3)16(27-2)10-14(15)19(23)26/h10-12H,4-9H2,1-3H3
InChIKeyRWWBQMCMJWRGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one (Erastin): A Targeted Ferroptosis Inducer for Oncogene-Selective Research


3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one, commonly known as erastin, is a cell-permeable piperazinyl-quinazolinone small molecule that induces ferroptosis, a non-apoptotic, iron-dependent form of cell death [1]. It acts as a potent inhibitor of the cystine/glutamate antiporter system xc- (SLC7A11/xCT), leading to glutathione depletion and subsequent lipid peroxidation, while also binding to mitochondrial voltage-dependent anion channels (VDAC2/VDAC3) [2]. Erastin has been shown to selectively kill tumor cells expressing oncogenic RAS mutations [1].

Why In-Class Ferroptosis Inducers Cannot Simply Replace 3-[3-(4-Acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one


Ferroptosis-inducing compounds, such as RSL3, FIN56, and erastin analogs like piperazine erastin, operate through distinct mechanisms and exhibit vastly different potency, solubility, and target selectivity profiles. Direct substitution without quantitative justification risks experimental inconsistency, as erastin's unique dual targeting of system xc- and VDAC produces a specific pharmacodynamic signature that is not recapitulated by GPX4 inhibitors (e.g., RSL3) or alternative system xc- inhibitors like sulfasalazine, which is >1000-fold less potent [1]. These molecular-level differences translate into divergent cellular efficacy and in vivo pharmacokinetics, making empirical equivalence impossible.

Quantitative Differentiation Guide: 3-[3-(4-Acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one vs. Closest Analogs


System xc- Inhibition Potency: Erastin vs. Sulfasalazine (SAS)

Erastin is a significantly more potent inhibitor of system xc- than sulfasalazine (SAS), the previously established benchmark inhibitor. In HT-1080 fibrosarcoma cells, erastin exhibited an IC50 of 0.20 µM (95% C.I. 0.11–0.34 µM) compared to 450 µM for SAS (95% C.I. 280–710 µM), representing a >2200-fold increase in potency. In Calu-1 lung cancer cells, the IC50 values were 0.14 µM and 460 µM, respectively [1].

Ferroptosis System xc- Inhibition Cancer Metabolism

Aqueous Solubility: Erastin vs. Piperazine Erastin

A major practical limitation of erastin is its poor aqueous solubility (0.086 mM), which complicates in vivo formulation and can limit bioavailability. The closely related analog piperazine erastin was specifically designed to address this liability, achieving a >16-fold improvement in solubility (1.4 mM) [1]. This physicochemical difference can be decisive for experiments requiring high systemic exposure.

Solubility DMPK In Vivo Dosing

Cellular Potency in RAS-Mutant Cells: Erastin vs. Imidazole Ketone Erastin (IKE)

While erastin itself demonstrates selective lethality toward RAS-mutant cells, its potency can be further tuned. Imidazole ketone erastin (IKE), a next-generation analog, achieves significantly lower IC50 values. In HRASG12V-overexpressing BJeLR cells, IKE exhibits an IC50 of 3 nM, compared to ~300 nM for erastin and ~3000 nM for piperazine erastin . This 100-fold potency gap has profound implications for dose-response studies and target occupancy.

Oncogenic RAS Ferroptosis Selective Lethality

Mechanistic Differentiation: Dual VDAC/System xc- Inhibition vs. GPX4 Inactivation

Erastin's mechanism is bifurcated: it directly inhibits system xc- (IC50 = 0.14–0.20 µM) [1] and binds VDAC2 with a Kd of 100 nM [2]. In contrast, RSL3 inactivates GPX4 (IC50 ≈ 10 nM) and does not directly target VDAC or system xc-. This mechanistic divergence is functionally significant, as VDAC2/3 knockdown confers resistance to erastin but not to RSL3, and cells resistant to erastin can remain sensitive to RSL3 [3]. Consequently, erastin cannot be cleanly substituted with RSL3 for protocols probing mitochondrial involvement in ferroptosis.

Mechanism of Action VDAC GPX4 Selectivity

Optimal Experimental and Procurement Scenarios for 3-[3-(4-Acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one


Mechanistic Studies of VDAC-Dependent Ferroptosis

Erastin is the gold-standard probe for investigating the role of VDAC2/VDAC3 in ferroptotic cell death. Its well-characterized dual mechanism (system xc- inhibition + VDAC modulation) makes it essential for experiments where VDAC knockdown is used to validate target engagement [1]. The quantitative binding affinity (Kd = 100 nM for VDAC2) provides a defined benchmark for target occupancy studies [2].

Benchmarking Novel System xc- Inhibitors

Given its high potency against system xc- (IC50 = 0.14–0.20 µM) and >2000-fold superiority over sulfasalazine, erastin serves as the reference standard for head-to-head comparisons with newly developed xCT inhibitors [1]. Any candidate claiming improved potency must outperform erastin in standardized cystine uptake assays.

Oncogenic RAS Synthetic Lethality Screens

Erastin was originally discovered for its selective lethality toward HRASG12V-expressing cells [3]. It remains the prototypical compound for designing genetic and chemical screens aimed at identifying ferroptosis-modulating genes. Its validated selectivity profile (BJeLR vs. BJeH) provides a reliable phenotypic window for high-throughput applications.

Quote Request

Request a Quote for 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.